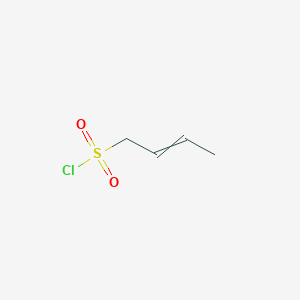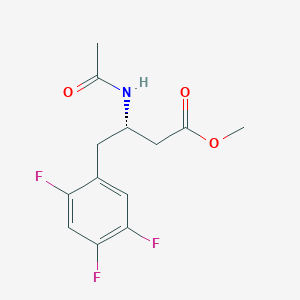![molecular formula C14H25NO3 B11723136 Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is an organic compound that features a cyclohexyl ring substituted with a piperidin-4-yloxy group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate typically involves the following steps:
Formation of the Piperidin-4-yloxy Group: This step involves the reaction of piperidine with an appropriate alkylating agent to introduce the piperidin-4-yloxy group.
Cyclohexyl Ring Formation: The cyclohexyl ring is formed through a cyclization reaction, often involving a cyclohexanone derivative.
Esterification: The final step involves the esterification of the cyclohexyl compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-yloxy derivatives.
Applications De Recherche Scientifique
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Uniqueness
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the piperidin-4-yloxy group and the cyclohexyl ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate |
InChI |
InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3 |
Clé InChI |
QAHXQQNTUQMSKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CCC(CC1)OC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)




![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)
![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)


![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)
![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)

